molecular formula C15H13ClN2O2 B8529181 NSC 266183 CAS No. 5900-48-1

NSC 266183

Cat. No.: B8529181
CAS No.: 5900-48-1
M. Wt: 288.73 g/mol
InChI Key: AWSGAAUIGPHERF-UHFFFAOYSA-N
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Description

Non-structural carbohydrates (NSCs) are soluble sugars (e.g., glucose, fructose, sucrose) and storage polysaccharides (e.g., starch) that serve as critical energy reserves in plants. They play a dual role:

  • Metabolic fuel: Used for growth, respiration, and stress responses.
  • Carbon balance indicators: Reflect the equilibrium between carbon assimilation (photosynthesis) and utilization (growth, respiration) .

NSC dynamics vary seasonally and across species, tissues, and environmental conditions. For example, temperate trees like Larix gmelinii (larch) and Pinus koraiensis (Korean pine) exhibit distinct NSC allocation strategies, with starch predominantly stored in trunks and roots .

Properties

CAS No.

5900-48-1

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

6-chloro-4-hydroxy-3-methyl-4-phenyl-1H-quinazolin-2-one

InChI

InChI=1S/C15H13ClN2O2/c1-18-14(19)17-13-8-7-11(16)9-12(13)15(18,20)10-5-3-2-4-6-10/h2-9,20H,1H3,(H,17,19)

InChI Key

AWSGAAUIGPHERF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC2=C(C1(C3=CC=CC=C3)O)C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 266183 typically involves the cyclization of appropriate anthranilic acid derivatives. One common method includes the reaction of 2-aminobenzamide with substituted benzaldehydes under acidic or basic conditions, followed by cyclization to form the quinazolinone core. The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

NSC 266183 can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with a carbonyl group.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC 266183 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

NSCs are functionally and structurally distinct from other plant carbohydrates. Below is a comparative analysis:

Table 1: Key Features of NSCs and Related Compounds

Compound Structure/Function Storage Site Environmental Response Example Species Data
Soluble Sugars (e.g., sucrose) Transport form of carbohydrates; regulate gene expression Phloem, leaves Rapid mobilization under stress Betula ermanii: Leaf sucrose remains stable with altitude
Starch Long-term storage; α-1,4-glucan chains Trunks, roots, tubers Accumulates during low growth Quercus mongolica: Starch dominates trunk NSC (5.95 g/100g DM)
Fructans Short-term storage in grasses; β-2,1-linked fructose Leaves, stems Synthesized under cold/drought Not explicitly covered in evidence
Structural Carbohydrates (e.g., cellulose) Cell wall components; not metabolically active Cell walls Insensitive to short-term stress N/A

Key Findings from Evidence :

Concentration Variability :

  • NSC concentrations range from 3.00–13.90 g/100g DM in temperate trees, with starch contributing 30–50% .
  • Soluble sugars are higher in leaves (e.g., Betula ermanii: 8.45 g/100g DM) compared to roots .

Species-Specific Allocation :

  • Deciduous trees (e.g., Quercus mongolica) prioritize soluble sugars for aboveground growth, while conifers (e.g., Pinus koraiensis) allocate more sugars to roots .
  • Starch storage in trunks is critical for survival during dormant seasons .

Environmental Drivers: Altitude: Betula ermanii at high altitudes shows increased NSC in branches but stable leaf sugars, supporting the "growth limitation" hypothesis over "carbon starvation" . Latitude: NSC content in Quercus mongolica increases from northern (呼中) to southern (长白山) forests, correlating with warmer climates .

Q & A

Q. What novel applications of this compound can be explored through interdisciplinary research frameworks?

  • Methodological Answer : Collaborate with material scientists to investigate this compound’s potential in drug-eluting implants (e.g., polymer compatibility studies). Partner with computational biologists for repurposing screens using AI-driven platforms (e.g., DeepChem). Validate findings in patient-derived ex vivo models .

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